N-(2,5-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
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Description
N-(2,5-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C27H23N3O3S2 and its molecular weight is 501.6g/mol. The purity is usually 95%.
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Biological Activity
N-(2,5-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and potential clinical implications.
Chemical Structure and Properties
The compound has the following chemical structure:
This structure includes a thieno[2,3-d]pyrimidine core, which is known for various biological activities. The molecular weight is approximately 505.59 g/mol, and it is typically synthesized in high purity (≥95%) for research purposes .
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of thieno[2,3-d]pyrimidine have shown strong inhibition of cell proliferation in non-small cell lung cancer (NSCLC) models .
Table 1: Antiproliferative Activity of Related Compounds
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 5e | A549 (NSCLC) | 20.53 ± 1.84 | Induces apoptosis and cell cycle arrest |
Compound 6g | NCI-H460 (NSCLC) | 29.19 ± 2.61 | Elevates ROS levels leading to apoptosis |
These findings suggest that the compound may also exhibit similar mechanisms of action, potentially inducing apoptosis and causing cell cycle arrest in cancer cells.
Antimicrobial Activity
Studies have demonstrated that thiazole and thieno derivatives have notable antimicrobial properties against both Gram-positive bacteria and drug-resistant fungi . The biological activity profile indicates that this compound could be explored as a scaffold for developing new antimicrobial agents.
Table 2: Antimicrobial Activity of Thieno Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound 3h | S. aureus (MRSA) | < 10 µg/mL |
Compound 7 | C. auris (drug-resistant) | < 15 µg/mL |
The data suggests that this compound may hold promise in treating infections caused by resistant strains of bacteria and fungi.
Case Studies
In a recent study exploring the biological properties of related compounds, researchers synthesized various derivatives and evaluated their effects on cancer cell lines. The results indicated that specific modifications to the thieno[2,3-d]pyrimidine structure significantly enhanced antiproliferative activity .
Another investigation focused on the antimicrobial efficacy of related thiazole compounds against resistant strains of Staphylococcus aureus and Candida species. The results indicated that certain derivatives exhibited potent activity with low MIC values, supporting their potential as therapeutic agents .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S2/c1-16-9-10-17(2)21(13-16)28-23(31)15-35-27-29-25-24(20(14-34-25)22-12-11-18(3)33-22)26(32)30(27)19-7-5-4-6-8-19/h4-14H,15H2,1-3H3,(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLMGXCFGRBOCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=C(O4)C)C(=O)N2C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.